L-770644

β3-adrenergic receptor selectivity adrenergic pharmacology receptor subtype profiling

Acquire L-770644 for β3-AR research. This agonist offers 480-fold selectivity over β1, 150-fold over β2, and 27% oral bioavailability in rats. Validated in primate studies, it ensures reliable data and reproducibility for metabolic, thermogenesis, and obesity research. Avoid class-wide liabilities.

Molecular Formula C30H37N7O4S
Molecular Weight 591.7 g/mol
CAS No. 173901-95-6
Cat. No. B1674093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-770644
CAS173901-95-6
SynonymsL 770,644
L 770644
L-770,644
L-770644
Molecular FormulaC30H37N7O4S
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCCN2C(=O)N(N=N2)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)CCNCC(C5=CN=CC=C5)O
InChIInChI=1S/C30H37N7O4S/c38-29(25-8-3-18-31-21-25)22-32-19-17-24-9-11-26(12-10-24)33-42(40,41)28-15-13-27(14-16-28)37-30(39)36(34-35-37)20-4-7-23-5-1-2-6-23/h3,8-16,18,21,23,29,32-33,38H,1-2,4-7,17,19-20,22H2/t29-/m0/s1
InChIKeyGCRTUWDFTYDUFB-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-770644 (CAS 173901-95-6): A Potent and Selective Human β3-Adrenergic Receptor Agonist for Metabolic Research


L-770644 (CAS 173901-95-6) is a synthetic small-molecule agonist of the human β3-adrenergic receptor (β3-AR) developed by Merck Research Laboratories as part of a medicinal chemistry program aimed at optimizing oral bioavailability within the 3-pyridylethanolamine benzenesulfonamide chemotype [1]. The compound is structurally characterized as 4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]-N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]benzenesulfonamide, with a molecular formula of C30H37N7O4S and a molecular weight of 591.72 g/mol . L-770644 was specifically advanced to preclinical evaluation based on its balanced profile of subnanomolar β3-AR potency, high selectivity over β1- and β2-adrenergic receptor subtypes, and improved oral pharmacokinetics relative to earlier-generation β3-AR agonists [1].

Why L-770644 Cannot Be Substituted with Other β3-Adrenergic Receptor Agonists


Generic substitution among β3-adrenergic receptor (β3-AR) agonists is not scientifically defensible due to marked differences in receptor subtype selectivity, intrinsic efficacy (intrinsic activity), oral bioavailability, and in vivo pharmacodynamic potency across structurally related compounds within this class [1]. The therapeutic window and experimental reproducibility of β3-AR agonists are critically dependent on selectivity against β1- and β2-adrenergic receptors, as off-target activation of β1-ARs can produce undesired cardiovascular effects including tachycardia and increased myocardial contractility, while β2-AR activation may cause tremor and metabolic interference [2]. Furthermore, a major barrier to the development of β3-AR agonists as research tools and therapeutic candidates has been consistently poor oral bioavailability within this compound class, with many analogs exhibiting less than 5% oral bioavailability in preclinical species [1]. L-770644 was specifically engineered within Merck's 3-pyridylethanolamine benzenesulfonamide optimization program to address these class-wide liabilities, incorporating the tetrazolone benzenesulfonamide pharmacophore that confers both enhanced β3-selectivity and improved pharmacokinetic properties [1]. Consequently, substituting L-770644 with a generic or alternative β3-AR agonist without equivalent selectivity and bioavailability data introduces substantial experimental variability and may compromise the validity of comparative metabolic or thermogenic studies.

Quantitative Evidence Supporting the Selection of L-770644 Over Alternative β3-AR Agonists


Subtype Selectivity: 480-Fold Preference for β3 Over β1 and 150-Fold Over β2 Receptors

L-770644 exhibits a selectivity profile that meaningfully distinguishes it from less selective β3-AR agonists and from pan-β-adrenergic agonists. In direct comparative functional assays using CHO cells expressing cloned human β-adrenergic receptor subtypes, L-770644 demonstrates an EC50 of 13 nM at the human β3-AR, compared to EC50 values of 6.3 μM at β1-AR and 1.9 μM at β2-AR [1]. This translates to a β3/β1 selectivity ratio of approximately 480-fold and a β3/β2 selectivity ratio of approximately 150-fold. The intrinsic activity (IA) values further quantify the functional selectivity: β3 IA = 0.75 (full agonist), β1 IA = 0.33 (partial agonist), and β2 IA = 0.12 (minimal activation) [1]. By comparison, the prototypical β3-AR agonist BRL 37344 exhibits only approximately 20-fold selectivity over β1- and β2-ARs in similar assay systems [2].

β3-adrenergic receptor selectivity adrenergic pharmacology receptor subtype profiling

In Vivo Pharmacodynamic Efficacy: Lipolytic Activity Quantified in Non-Human Primate Model

L-770644 demonstrates robust in vivo β3-AR-mediated lipolytic activity in the rhesus monkey, a non-human primate model that provides greater translational relevance for human metabolic physiology than rodent models. Following oral administration, L-770644 acts as a full agonist for glycerolemia (elevated serum glycerol, a direct marker of adipocyte lipolysis) with an ED50 value of 0.21 mg/kg [1]. This sub-milligram per kilogram potency in a primate species represents a pharmacodynamic benchmark against which alternative β3-AR agonists should be evaluated. In contrast, the earlier-generation β3-AR agonist CL-316243, while demonstrating lipolytic activity in rodents, shows substantially reduced potency in higher species and fails to achieve comparable glycerolemia elevation at tolerated doses in primate models [2].

in vivo pharmacology lipolysis thermogenesis metabolic research

Oral Bioavailability: 27% F in Both Rat and Dog, Addressing Class-Wide PK Liability

A major barrier to the utility of β3-AR agonists as research tools and therapeutic candidates has been consistently poor oral bioavailability. L-770644 was specifically optimized to overcome this class-wide liability. In direct pharmacokinetic studies, L-770644 demonstrates oral bioavailability (%F) of 27% in both rats and dogs [1]. This represents a significant improvement over earlier β3-AR agonists within the Merck program. For context, the predecessor compound L-757,793 exhibited oral bioavailability of approximately 4-6% in rats, while another structural analog in the series showed F < 2% [2]. The 27% oral bioavailability of L-770644, combined with its potent β3-AR activity (EC50 = 13 nM), produces a favorable exposure profile that supports reliable oral dosing in preclinical metabolic studies [1].

pharmacokinetics oral bioavailability ADME preclinical development

Recommended Research Applications for L-770644 Based on Verified Evidence


β3-Adrenergic Receptor Pharmacological Profiling and Selectivity Studies

L-770644 is optimally suited for in vitro and ex vivo studies requiring a well-characterized, high-selectivity human β3-AR agonist to dissect β3-specific signaling pathways from β1- and β2-mediated effects. The compound's 480-fold β3/β1 and 150-fold β3/β2 selectivity ratios [1] enable researchers to attribute observed functional responses specifically to β3-AR activation with minimal confounding off-target adrenergic activity. This is particularly valuable in tissues co-expressing multiple β-AR subtypes, such as adipose tissue, urinary bladder, and gastrointestinal smooth muscle, where the use of less selective agonists (e.g., BRL 37344, which exhibits only approximately 20-fold selectivity) introduces substantial experimental ambiguity [2].

Preclinical In Vivo Metabolic Studies Requiring Oral Dosing in Rodent Models

For metabolic, obesity, and thermogenesis research involving chronic oral administration in rats or mice, L-770644 provides a distinct advantage over alternative β3-AR agonists with poor oral bioavailability. The compound's 27% oral bioavailability in rats [1] ensures consistent systemic exposure following oral gavage or dietary administration, reducing pharmacokinetic variability that can confound metabolic endpoint measurements. This contrasts with low-bioavailability β3-AR agonists that may require parenteral administration or produce unreliable exposure, potentially leading to false-negative results or irreproducible findings in studies of energy expenditure, lipolysis, or substrate oxidation [2].

Translational Pharmacology Studies in Non-Human Primate Models of Lipolysis

L-770644 is the appropriate β3-AR agonist for investigators requiring a tool compound with validated in vivo pharmacodynamic activity in non-human primates. The compound's demonstrated full agonist activity for glycerolemia elevation in rhesus monkey at an ED50 of 0.21 mg/kg [1] provides a dose-response benchmark for studies of primate adipose tissue lipolysis, brown adipose tissue activation, or metabolic rate. Many β3-AR agonists that show efficacy in rodent models fail to translate to primates due to species differences in β3-AR pharmacology and receptor reserve; L-770644 is among the limited number of β3-AR agonists with documented primate efficacy data, making it a preferred reference standard for translational metabolic research [2].

Structure-Activity Relationship Studies of Benzenesulfonamide-Containing β3-AR Agonists

In medicinal chemistry programs focused on β3-AR agonist optimization, L-770644 serves as a key benchmark compound representing the tetrazolone benzenesulfonamide chemotype within the 3-pyridylethanolamine series [1]. The compound's well-characterized in vitro profile (β3 EC50 = 13 nM, IA = 0.75) and in vivo parameters (rat/dog F = 27%, rhesus ED50 = 0.21 mg/kg) provide a comprehensive reference dataset against which novel analogs can be compared [1]. Its structural features—specifically the cyclopentylpropyl substitution on the tetrazolone ring and the (R)-configuration at the pyridylethanolamine stereocenter—represent key SAR determinants that inform further scaffold optimization efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-770644

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.